Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate
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Overview
Description
“Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate” is a chemical compound with the CAS Number: 112197-88-3 . It has a molecular weight of 249.31 . The IUPAC name for this compound is methyl 1-benzyl-3-hydroxy-3-piperidinecarboxylate . It is typically stored at room temperature and appears as an oil .
Scientific Research Applications
NMR Spectroscopy in Structural Analysis
NMR spectroscopy has proven to be superior to IR techniques in assigning structures, particularly in studies involving ring contraction-expansion systems such as 3-hydroxypiperidine and its derivatives. This method has been effectively used to determine esterification reactions and amide formations in compounds like methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate (Cannon & Milne, 1976).
Study of Substituent Effects in Hydroxypiperidines
Research has been conducted to understand the effects of protecting groups in hydroxypiperidines, comparing electronic effects in glycosylation chemistry. This study used 1-deoxynojirimycin, a carbohydrate model, protected with common carbohydrate protecting groups, to analyze the stabilization of positive charge on the ring heteroatom (Heuckendorff, Pedersen, & Bols, 2010).
Enantioselective Benzylation in Synthesis
Enantioselective benzylation of methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate has been explored using phase-transfer catalysts. This process is significant for the preparation of biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Preparation and Reactivity Studies
The preparation and reactivity of derivatives of piperidinedione-3-carboxylic acid have been studied, providing insights into the synthesis of natural products and compounds with pharmacological interest. These studies include decarbomethoxylation and alkylation studies (Ibenmoussa et al., 1998).
Intermediate in Synthesis of Protein Tyrosine Kinase Inhibitors
Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase inhibitors, highlighting its role in developing therapeutic agents (Chen Xin-zhi, 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13(16)14(17)8-5-9-15(11-14)10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXOGDCEHWDILC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCN(C1)CC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554511 |
Source
|
Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
CAS RN |
112197-88-3 |
Source
|
Record name | Methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80554511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1-benzyl-3-hydroxypiperidine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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